molecular formula C10H9BrF3N B6200357 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine CAS No. 2694734-07-9

5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6200357
CAS No.: 2694734-07-9
M. Wt: 280.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (5-Br-TFM-DHI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is composed of a bromine atom, a trifluoromethyl group, two hydrogens, an indenyl group, and an amine group. It is a white powder that is soluble in water and has a melting point of 91-93°C. 5-Br-TFM-DHI has been studied for its effects on biochemical and physiological processes.

Scientific Research Applications

5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, this compound has been studied for its potential as a ligand for the G-protein coupled receptor, GPR39. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in neurological processes.

Mechanism of Action

The exact mechanism of action of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is not yet fully understood. However, it is thought to act by binding to the active site of the enzyme or receptor it is targeting and inhibiting its activity. This can lead to an inhibition of biochemical and physiological processes, such as inflammation, pain, and neurological processes.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in neurological processes. It has also been studied for its potential as a ligand for the G-protein coupled receptor, GPR39.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine in lab experiments include its solubility in water, its low melting point, and its potential to inhibit enzymes and receptors involved in biochemical and physiological processes. The limitations of using this compound in lab experiments include its potential toxicity and the lack of detailed understanding of its mechanism of action.

Future Directions

For research include further studies of its mechanism of action, its potential toxicity, and its potential to inhibit enzymes and receptors involved in biochemical and physiological processes. In addition, further studies of its potential as a ligand for G-protein coupled receptors are needed. Finally, further studies of its potential applications in medicinal chemistry and biochemistry are needed to fully understand its potential.

Synthesis Methods

5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine can be synthesized from the reaction of 5-bromo-1-trifluoromethyl-1H-indene with aminobenzene in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70°C for 1-2 hours. The product is then isolated by filtration and purified by recrystallization from ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with trifluoroacetic acid and ammonium acetate to form 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-inden-1-one", "trifluoroacetic acid", "ammonium acetate" ], "Reaction": [ "To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one in acetic acid, add trifluoroacetic acid and ammonium acetate.", "Heat the reaction mixture at 100°C for 24 hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and dry it under vacuum to obtain 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine." ] }

2694734-07-9

Molecular Formula

C10H9BrF3N

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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